ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of ethyl 6-methyl-4-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common synthetic route includes the condensation of ethyl acetoacetate with thiourea in the presence of a base to form the dihydropyrimidine coreThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-methyl-4-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Pharmaceutical Research: The compound is evaluated for its potential as an antiviral, anticancer, and antimicrobial agent due to its pyrimidine core structure.
Biological Studies: It is used in molecular docking studies to understand its interaction with various proteins and enzymes, which can help in drug design and development.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits endoplasmic reticulum stress and apoptosis pathways, thereby exerting its neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a potential candidate for treating neurodegenerative diseases and inflammatory conditions.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its biological activities and structural similarity.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Studied for its antibacterial properties and potential drug-like characteristics.
Ethyl 6-methyl-4-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI Key |
MXMSUKGGHDPDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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